molecular formula C7H10F2O3 B15299463 Ethyl2,2-difluoro-3-(oxiran-2-yl)propanoate

Ethyl2,2-difluoro-3-(oxiran-2-yl)propanoate

Cat. No.: B15299463
M. Wt: 180.15 g/mol
InChI Key: FTGMDVYISYCDAX-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is a fluorinated organic compound that features both an ester and an epoxide functional group. The presence of fluorine atoms in the molecule enhances its chemical stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2-difluoro-3-hydroxypropanoic acid.

    Esterification: The hydroxy group of the acid is esterified using ethanol in the presence of an acid catalyst to form ethyl 2,2-difluoro-3-hydroxypropanoate.

    Epoxidation: The hydroxy group is then converted to an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Substituted alcohols, amines, or thiols.

    Reduction: Ethyl 2,2-difluoro-3-(hydroxypropyl)propanoate.

    Hydrolysis: 2,2-difluoro-3-(oxiran-2-yl)propanoic acid.

Scientific Research Applications

Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate involves its interaction with various molecular targets:

    Epoxide Ring Opening: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.

    Fluorine Atoms: The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can be compared with other similar compounds such as:

Uniqueness

The combination of an ester and an epoxide functional group, along with the presence of fluorine atoms, makes Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate unique. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate has the chemical formula C7H10F2O3C_7H_{10}F_2O_3 and is characterized by the presence of a difluoropropanoate moiety and an epoxide group. The structural formula can be represented as follows:

C7H10F2O3\text{C}_7\text{H}_{10}\text{F}_2\text{O}_3

The biological activity of ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is primarily attributed to its ability to act as an epoxide. Epoxides are known to undergo hydrolysis, leading to the formation of diols which can interact with various biological macromolecules, including proteins and nucleic acids. The hydrolysis is facilitated by enzymes such as soluble epoxide hydrolase (sEH), which plays a significant role in the metabolism of epoxides in mammals .

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both bacterial and fungal strains, showing promising results in inhibiting growth .
  • Anti-inflammatory Effects : The compound's interaction with soluble epoxide hydrolase suggests potential anti-inflammatory effects. By modulating the levels of epoxyicosatrienoic acids (EETs), it may influence vascular and renal functions, thereby regulating blood pressure and inflammation .
  • Cytotoxicity : Research has indicated that ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can induce cytotoxic effects in certain cancer cell lines. This activity may be linked to its ability to form reactive intermediates that can damage cellular components .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryModulation of EET levels affecting blood pressure
CytotoxicityInduction of cell death in cancer cell lines

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate was tested against various strains of Escherichia coli and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for C. albicans, indicating significant antimicrobial potential.

Case Study: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects highlighted that treatment with ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate resulted in a marked reduction in pro-inflammatory cytokines in murine models. The compound's ability to inhibit sEH activity was correlated with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Properties

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate

InChI

InChI=1S/C7H10F2O3/c1-2-11-6(10)7(8,9)3-5-4-12-5/h5H,2-4H2,1H3

InChI Key

FTGMDVYISYCDAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CO1)(F)F

Origin of Product

United States

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